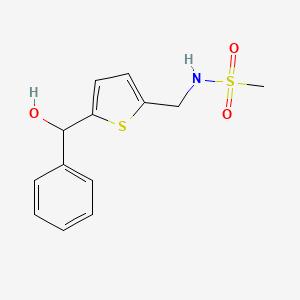

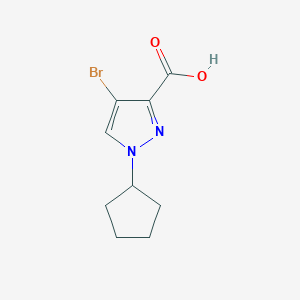

![molecular formula C24H26N4O4S B2534675 N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 905775-27-1](/img/structure/B2534675.png)

N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation between acyclonucleosides and substituted phenylhydrazone . Another method involves the reaction of 2- (1 H -indol-3-yl)acetic acid with hydrazine hydrate in methanol . The reaction progress is typically monitored by thin layer chromatography .Molecular Structure Analysis

The molecular structure of similar compounds involves a 1,3,4-oxadiazoline ring . The 1H NMR spectra of similar compounds show a singlet signal for the CH group of 1,3,4-oxadiazoline at δ 7.15–10.01 ppm and for the acetyl substituent for the methyl group, it appears at δ 1.93–2.57 ppm .Scientific Research Applications

Anti-Tumor Immunity Enhancement

The compound has been found to enhance anti-tumor immunity in colorectal cancer. It does this by changing the accessibility of chromatin and enhancing the function of CD8+T cells against colorectal tumors . This new epigenetic mechanism provides a new insight into the epigenetic mechanisms of anti-tumor immunity mediated by intestinal microbes .

Improvement of Intestinal Inflammation

The compound has been shown to significantly improve intestinal inflammation in mice. This was demonstrated in a study where acute mouse enteritis models were constructed .

Regulation of Cholesterol Metabolism

The compound has been found to regulate cholesterol metabolism in CD8+T cells. It does this by interacting with the chromatin insulator protein CTCF in CD8+T cells, changing the accessibility of chromatin, and regulating the differential binding of CTCF to transcriptional activity boundaries in CD8+T cells .

Inhibition of Colorectal Tumor Growth

The compound has been shown to inhibit the growth of colorectal tumors. This was demonstrated in a study where chemically induced colorectal cancer animal models and colorectal cancer subcutaneous tumor models were constructed .

Improvement of Intestinal Microecological Imbalance

The compound has been shown to significantly improve the intestinal microecological imbalance in mice. This was demonstrated in a study where acute mouse enteritis models were constructed .

Enhancement of Anti-Tumor Activity of CD8+T Cells

The compound has been found to enhance the anti-tumor activity of CD8+T cells. It does this by enhancing the enrichment and accessibility of chromatin around the IL12a enhancer region, thereby promoting the production of IL12a by DCs and initiating the anti-tumor activity of CD8+T cells .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-6-32-20-10-8-7-9-18(20)13-27-21-15(3)11-14(2)12-19(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJSVYBZTLJGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)

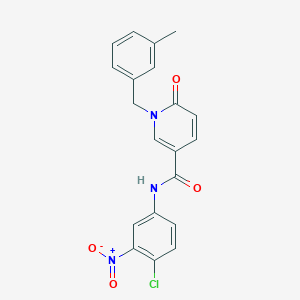

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)

![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)

![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)

![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)